![molecular formula C25H21NO4 B2735555 3-benzoyl-6-methoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one CAS No. 904434-03-3](/img/structure/B2735555.png)
3-benzoyl-6-methoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one
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Description
3-benzoyl-6-methoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is a yellow crystalline solid that has a molecular weight of 421.45 g/mol. This compound has attracted the attention of researchers due to its potential applications in medicinal chemistry.
Scientific Research Applications
Photochemical Mechanism Study
One key application of similar compounds includes the study of photochemical mechanisms. For instance, 3-benzoyl-2-benzyl-1-methyl-1H-quinolin-4-one (QC1), a molecule with structural similarities, was studied for its photochromic properties. The research focused on understanding the full photochemical mechanism, which is based on the photoenolization process. This process involves a series of transitions from photoexcitation to the formation of a triplet photoenol, suggesting the existence of intramolecular hydrogen bonding in the biradical and colored form species. Such studies are pivotal for developing materials with specific photoresponsive characteristics (Aloïse et al., 2006).
Synthetic Chemistry Applications
Research on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones demonstrated the potential of using 2,4-dichloroquinolines with o-aminoacetophenone and o-aminobenzophenone to create various derivatives. These reactions, involving sodium methoxide and polyphosphoric acid–catalyzed cyclization, reveal the compound's versatility in forming structurally complex molecules. Such synthetic pathways are critical for the development of novel compounds with potential biological or material science applications (Manoj & Prasad, 2010).
Novel Dye Synthesis
Another intriguing application involves the synthesis and characterization of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, showcasing the compound's utility in dye chemistry. The study on solvent effects and tautomeric structures of these dyes underlines the importance of such compounds in developing new materials with desirable coloration and stability properties (Rufchahi & Gilani, 2012).
Electrochemical Studies
Electrochemical oxidation research involving 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone highlights the compound's role in electrochemical synthesis. This study, focusing on the conversion to benzofuran derivative through electro-decarboxylation, illustrates the compound's potential in facilitating novel synthetic routes in organic chemistry (Moghaddam et al., 2006).
properties
IUPAC Name |
3-benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-10-8-17(9-11-19)15-26-16-22(24(27)18-6-4-3-5-7-18)25(28)21-14-20(30-2)12-13-23(21)26/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHFSRNTCGAVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
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